![molecular formula C10H15NOS B2833250 {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol CAS No. 1858005-56-7](/img/structure/B2833250.png)

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

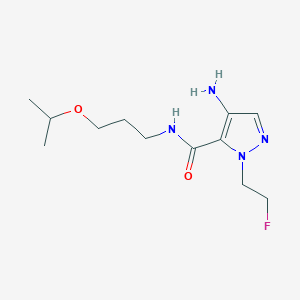

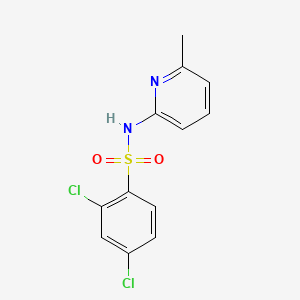

“{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol” is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including “{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol”, can undergo various chemical reactions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Methanol as a Synthesis Tool

Methanol is widely used in chemical synthesis due to its roles as a solvent, reagent, and methylating agent. For example, methanol has been employed in the direct N-monomethylation of aromatic primary amines, showcasing its utility in creating methylated derivatives of amines with high selectivity and under environmentally friendly conditions (Feng Li et al., 2012). Additionally, methanol's role in the synthesis of S1P1 receptor agonists highlights its importance in creating intermediates for pharmaceutical applications (G. Wallace et al., 2009).

Methanol in Catalysis

Methanol is also significant in catalysis, where it serves as a C1 building block. For instance, the RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol demonstrates the catalytic versatility of methanol in facilitating a range of chemical transformations (Naina Sarki et al., 2021).

Methanol in Biological Systems

In biological systems, methanol is explored as a carbon source for the production of chemicals and fuels. Engineering efforts in E. coli for converting methanol to metabolites present a significant step towards utilizing methanol for biotechnological applications, potentially enabling the sustainable production of specialty chemicals (W. B. Whitaker et al., 2017).

Eigenschaften

IUPAC Name |

[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIGKMOZOAOZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C(C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)